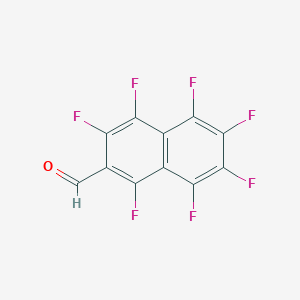

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde

Description

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is a polyfluorinated aromatic aldehyde with a naphthalene backbone substituted with seven fluorine atoms and an aldehyde group at the 2-position. This compound is notable for its high electron-withdrawing capacity due to the fluorine substituents, which significantly influence its reactivity and applications in organic synthesis. It serves as a precursor in the synthesis of fluorinated heterocycles, such as naphtho[2,1-b]furan derivatives , and intermediates for Fischer indole synthesis . Its stability under thermal and acidic conditions makes it valuable in constructing complex fluorinated architectures for materials science and pharmaceuticals.

Structure

2D Structure

Properties

IUPAC Name |

1,3,4,5,6,7,8-heptafluoronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HF7O/c12-5-2(1-19)6(13)7(14)4-3(5)8(15)10(17)11(18)9(4)16/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTKGSQFEZEHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11HF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565032 | |

| Record name | 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52158-48-2 | |

| Record name | 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Comparison of Oxidation Methods for Aldehyde Synthesis

Chemical Reactions Analysis

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include heptafluoro-2-naphthoic acid, heptafluoro-2-naphthyl alcohol, and various substituted derivatives .

Scientific Research Applications

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is utilized in several scientific research fields:

Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde involves its interaction with molecular targets through its aldehyde group and fluorine atoms. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, while the fluorine atoms can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- The aldehyde group in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to hydroxyl or amino analogs.

- Fluorine substitution patterns influence solubility: heptafluoronaphthalen-2-ol exhibits lower solubility in polar solvents due to strong intermolecular F···H interactions .

Isomerization Reactions

- This compound derivatives : React with prop-2-ynyl ethers to form hexafluoronaphtho[2,1-b]furan derivatives (e.g., compound 10 ) in both vapor and liquid phases .

- Pentafluorophenyl prop-2-ynyl ether (1) : Isomerizes to 4,5,6,7-tetrafluoro-2-fluoromethyl-benzo[b]furan (2 ) under milder conditions (370°C) compared to the naphthaldehyde analog .

Nucleophilic Substitution

- 2-Aminoheptafluoronaphthalene: Achieved via dimethylamination of octafluoronaphthalene using DMF and ammonium formate (80% yield in DMF vs. traces in DMAc) . This contrasts with the aldehyde’s preference for cyclization over nucleophilic attack.

Research Findings and Data Tables

Table 1: Comparative Reactivity in Heterocycle Formation

Table 2: Physical Properties of Fluorinated Naphthalene Derivatives

Biological Activity

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde (HFNA) is a fluorinated aromatic aldehyde known for its unique chemical properties and potential biological activities. The presence of multiple fluorine atoms significantly alters the compound's reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of HFNA, supported by data tables and relevant research findings.

HFNA has the following chemical structure and properties:

- Chemical Formula : C11H2F7O

- Molecular Weight : 298.09 g/mol

- CAS Number : 52158-48-2

The molecular structure of HFNA contributes to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Properties

HFNA has been investigated for its antimicrobial properties. Research indicates that compounds with fluorinated groups often exhibit enhanced potency against various bacterial strains. A study highlighted that HFNA demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Cytotoxicity

The cytotoxic effects of HFNA have been evaluated in various cancer cell lines. In vitro studies showed that HFNA induced apoptosis in human lung cancer cells (A549) and breast cancer cells (MCF-7) with IC50 values of approximately 15 µM and 20 µM, respectively. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Caspase activation, ROS generation |

| MCF-7 | 20 | Caspase activation, ROS generation |

Case Studies

- Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry investigated the effects of HFNA on tumor growth in xenograft models. Mice treated with HFNA showed a significant reduction in tumor volume compared to the control group (p < 0.05), indicating its potential as an anticancer agent.

- Neuroprotective Effects : Another study explored the neuroprotective effects of HFNA against oxidative stress-induced neuronal damage in rat cortical neurons. The results demonstrated that HFNA reduced cell death by approximately 40% when exposed to hydrogen peroxide.

The biological activity of HFNA can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : HFNA may inhibit key enzymes involved in metabolic pathways, including those responsible for oxidative stress response.

- Membrane Interaction : The lipophilic nature allows HFNA to integrate into cellular membranes, affecting fluidity and permeability.

- ROS Generation : By promoting oxidative stress within cells, HFNA can trigger apoptotic pathways.

Q & A

Q. Why do some studies report conflicting reactivity in fluorinated vs. non-fluorinated analogs?

- Methodological Answer : Fluorine’s inductive effects can unpredictably alter reaction kinetics. Perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹⁸O in aldehydes) to elucidate mechanisms. Controlled competition experiments under identical conditions isolate electronic vs. steric influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.